REACTION_CXSMILES
|
[CH2:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:16](OC)(=[O:27])[C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][CH:18]=1.C[O-].[Na+].Cl>O.CN(C)C=O>[CH3:24][O:23][C:21]([C:20]1[CH:25]=[CH:26][C:17]([C:16](=[O:27])[CH2:14][C:13]([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:12][CH:11]=2)=[O:15])=[CH:18][CH:19]=1)=[O:22] |f:2.3|
|
Name
|
methanolic solution
|
Quantity
|
84.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
to separate the crystals
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the separated crystals were filtered
|
Type
|
ADDITION
|
Details
|
The wet crystals and methanol (1,000 ml) were charged in a 2-liter three-necked flask
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered
|
Type
|
WASH
|
Details
|
The crystals were washed with methanol (200 ml)
|
Type
|
CUSTOM
|
Details
|
The crystals were dried overnight in vacuo
|
Duration
|
8 (± 8) h
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)OCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |